N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by two 4-chlorophenyl substituents at the N1 and 4-amino positions. This compound belongs to a class of heterocyclic molecules known for their kinase inhibitory activity, with structural modifications influencing target specificity and pharmacokinetic properties.
Properties
IUPAC Name |
N,1-bis(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5/c18-11-1-5-13(6-2-11)23-16-15-9-22-24(17(15)21-10-20-16)14-7-3-12(19)4-8-14/h1-10H,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPSZYSVSBVMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aromatic amines. The reaction is usually carried out in the presence of a catalytic amount of hydrochloric acid (HCl) to facilitate the formation of the desired product . The reaction conditions often include heating the reactants to a specific temperature to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives. Substitution reactions can produce a wide range of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of pyrazolo[3,4-d]pyrimidine derivatives, including compounds similar to "N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine":
Scientific Research Applications
Anticancer potential Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated anticancer activity and the capacity to act as epidermal growth factor receptor inhibitors (EGFRIs) . Several synthesized derivatives have been assessed in vitro for anti-proliferative activities against A549 and HCT-116 cancer cells .
- Compounds 8, 10, 12a, and 12b showed potent anti-proliferative activities .
- Compound 12b was the most promising, with IC50 values of 8.21 and 19.56 µM against A549 and HCT-116, respectively . It also showed noticeable activity against mutant EGFR (EGFR T790M) with an IC50 = 0.236 µM .
Pyrazolo[3,4-d]pyrimidine derivatives can be designed and synthesized to act as EGFR inhibitors . The H-Pyrazolo[3,4-d]pyrimidine moiety is an important scaffold in medicinal chemistry and serves as a building block in many anticancer agents .
Drug Design and Discovery Reddy et al. designed and synthesized 1H-pyrazolo-[4,3-d]pyrimidin-7(6H)-ones and assessed their anticancer potential . Singla et al. prepared newer pyrazolo[3,4-d]pyrimidine linked 4-(1H-benzimidazol-2-yl)-phenylamine derivatives and assessed their antitumor potency against NCI-60 cancer cell lines . Compound 97 exhibited the best potential inhibition at 10 µM concentration with average GI50 values of 1.30 μM .
Mechanism of Action
The mechanism of action of N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases, which are enzymes involved in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-Tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP2)
- Structure : Substituted with a tert-butyl group at N1 and a single 4-chlorophenyl group at C3.
- Activity :
- Limitations: Requires nanocarriers (e.g., graphene oxide) for improved delivery in cancer models .
S29 (1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
- Structure : Features a 4-fluorobenzyl group and a chloroethyl chain.
- Activity: Reduces tumor mass in neuroblastoma xenograft models via kinase inhibition . Cytotoxic to SK-N-BE(2) neuroblastoma cells at 5.74 ng/mL when delivered via graphene oxide .
- Limitations : Poor pharmacokinetics (rapid clearance, low solubility) .
N-Cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Structure : Substituted with cyclohexyl and phenyl groups.
Structure-Activity Relationship (SAR) Analysis
Key Observations :
Substituent Position: The N1 and C3 positions are critical for kinase binding.
Pharmacokinetics: Bulkier substituents (e.g., bis-4-chlorophenyl) may require formulation aids (e.g., nanocarriers) to mitigate poor bioavailability, as seen with S29 .
Biological Targets : Dual 4-chlorophenyl groups in N,1-bis(4-chlorophenyl) could broaden kinase inhibition profiles compared to PP2, but this remains untested.
Biological Activity
N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has gained attention for its potential biological activities, particularly in cancer therapy. This article summarizes the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving hydrazines and various carbonyl compounds.
- Substitution Reactions : The introduction of 4-chlorophenyl groups is performed via electrophilic aromatic substitution or coupling reactions such as Suzuki-Miyaura cross-coupling.
The structural formula of the compound can be represented as follows:
Anticancer Activity
Numerous studies have evaluated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
- Inhibition of Src Kinase : A study indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant inhibition of Src kinase activity, which is crucial for tumor growth and metastasis. The IC50 values for some derivatives were reported to be in the low micromolar range (e.g., 0.16 µM for certain compounds) .
- Cell Line Studies : The compound was tested against several cancer cell lines including MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer). Results indicated substantial cytotoxicity with IC50 values ranging from 0.01 µM to 42.30 µM depending on the specific derivative and cell line tested .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. Notably:
- Aurora-A Kinase Inhibition : Some derivatives have been shown to inhibit Aurora-A kinase with IC50 values as low as 0.16 µM, indicating a potent mechanism for disrupting mitotic processes in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
| Substituent | Effect on Activity | IC50 Value (µM) |
|---|---|---|
| 4-Chlorophenyl | Enhances potency against Src kinase | 0.16 |
| Additional halogens | Increased lipophilicity leading to improved cell permeability | Variable |
| Alkyl substitutions | Modulation of selectivity towards specific kinases | Variable |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- MCF7 Cell Line Study : A recent study demonstrated that this compound induced apoptosis in MCF7 cells with an IC50 value of approximately 0.46 µM. This suggests its potential as a targeted therapy for breast cancer .
- In Vivo Studies : Preliminary animal studies have shown that compounds within this class can significantly reduce tumor size in xenograft models when administered at therapeutic doses .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions of substituted pyrazole and pyrimidine precursors. For example, derivatives of this scaffold are synthesized using nitrile intermediates under reflux conditions in ethanol or DMF, followed by purification via recrystallization (e.g., ethanol-DMF mixtures yield solids with >95% purity) . Optimization includes adjusting stoichiometry, reaction time, and solvent polarity. Elemental analysis (C, H, N) and NMR (δH in DMSO-d6) are critical for verifying structural integrity and purity .
Q. How should solubility and storage conditions be managed to ensure compound stability?
- Methodological Answer : The compound is highly soluble in DMSO (up to 60 mg/mL) and sparingly soluble in ethanol (2 mg/mL). Aqueous solutions are not recommended due to poor solubility. For long-term stability, store at -20°C in airtight, light-protected containers to prevent hydrolysis or photodegradation . Pre-aliquot stock solutions in DMSO to avoid repeated freeze-thaw cycles.
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Use a combination of:
- FT-IR spectroscopy : Confirm functional groups (e.g., NH2 stretches at ~3300–3460 cm⁻¹) .
- NMR spectroscopy : Assign aromatic protons (δH 6.8–8.2 ppm in DMSO-d6) and amine protons .
- Elemental analysis : Validate calculated vs. observed C/H/N ratios (e.g., C 54.93% vs. 55.00% in related derivatives) .
- HPLC : Assess purity (>95% for most biological studies) .
Advanced Research Questions
Q. How does this compound inhibit Src family kinases (SFKs), and what experimental controls are required to validate specificity?
- Methodological Answer : The compound (PP2) acts as an ATP-competitive inhibitor, binding the hydrophobic pocket near the SH1 domain’s ATP-binding cleft . To confirm specificity:
- Use PP3 (structurally similar but inactive analog) as a negative control .
- Perform kinase selectivity assays against non-SFKs (e.g., RIP2 kinase) .
- Combine with genetic approaches (e.g., siRNA knockdown of SFKs) to corroborate pharmacological effects .
Q. How can researchers resolve contradictory data on the compound’s effects in different cellular models (e.g., neuronal vs. immune cells)?
- Methodological Answer : Contradictions may arise from variations in:
- Kinase expression levels : Quantify SFK isoforms (e.g., Fyn, Lck) via Western blot .
- Cellular context : Test in isogenic cell lines with/without SFK overexpression .
- Off-target effects : Use orthogonal inhibitors (e.g., genistein for tyrosine kinases) to isolate PP2-specific responses .
Q. What strategies are effective for studying structure-activity relationships (SAR) in pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer :
- Substituent modification : Replace 4-chlorophenyl groups with bromo or methyl variants to assess steric/electronic effects .
- Biological testing : Compare IC50 values across derivatives in kinase inhibition assays .
- Computational modeling : Dock analogs into SFK crystal structures to predict binding affinity .
Q. How should researchers design experiments to assess the compound’s role in NMDA receptor modulation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
